次磷酸镍六水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

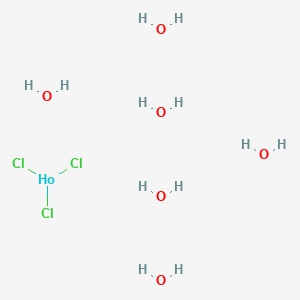

Nickel hypophosphite hexahydrate is a green cubic crystal . It is soluble in cold water and more soluble in hot water . The molecular formula is Ni(H2PO2)2·6H2O and the molecular weight is 296.78 . It is mainly used in the electroplating industry as the main raw material for electroplating nickel and electroless nickel plating .

Synthesis Analysis

Nickel phosphide nanostructures can be synthesized using a mild hydrothermal route with nickel chloride, sodium hypophosphite, and white phosphorus (WP) as reactants at 170 °C . The phase of the prepared nickel phosphide nanostructures is highly dependent on the amount of sodium hypophosphite, WP, and reaction time .

Molecular Structure Analysis

The molecular structure of Nickel hypophosphite hexahydrate is represented by the formula NiO4P2 . The average mass is 184.639 Da and the monoisotopic mass is 183.862534 Da .

Chemical Reactions Analysis

Nickel phosphides are known to have excellent catalytic properties for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in NaBH4 . The experimental results demonstrated that the pure Ni2P phase has a better catalytic reduction of 4-NP than the pure Ni12P5 phase .

Physical And Chemical Properties Analysis

Nickel hypophosphite hexahydrate has a specific gravity of 1.82 at 20℃ . It is soluble in cold water and its solubility increases in hot water .

科学研究应用

Synthesis of Nickel Phosphide Nanospheres

Nickel hypophosphite hexahydrate is used in the phase-control synthesis of nickel phosphide nanospheres . A mild hydrothermal route was developed to synthesize nickel phosphide nanostructures, using nickel chloride, sodium hypophosphite, and white phosphorus (WP) as reactants . The controllable phase of the prepared nickel phosphide nanostructures was highly dependent on the amount of sodium hypophosphite, WP, and reaction time .

Catalytic Properties

Different phase nickel phosphide nanostructures have excellent catalytic properties for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in NaBH4 . The pure Ni2P phase has a better catalytic reduction of 4-NP than the pure Ni12P5 phase .

Applications in Energy Storage and Electronic Devices

Nickel phosphides have potential applications in many fields, such as methanol oxidation, CO2 reduction, storage of energy, and electronic devices, including Li-ion batteries and supercapacitors .

Hydrogen Evolution Reaction (HER) Electrocatalysts

Nickel phosphides have been widely explored for electrocatalytic HER due to their unique electronic properties, efficient electrocatalytic performance, and a superior anti-corrosion feature . However, the HER activities of nickel phosphide electrocatalysts are still low for practical applications in electrolyzers, and further studies are necessary .

Direct Electrooxidation Synthesis

Nickel hypophosphite synthesized by the direct electrooxidation method was directly used for electroless nickel plating . The polarization curve and cyclic voltammetry techniques were used to investigate the electrochemical behavior of nickel in the hypophosphorous acid solution .

Electroless Nickel Plating

Electroless nickel plating is an autocatalytic process achieved by immersion of a substrate in a plating bath . Nickel hypophosphite is used in this process .

安全和危害

When handling Nickel hypophosphite hexahydrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

未来方向

Nickel phosphides are highly attractive low-cost (electro)catalysts, thanks to their unique electronic structure, versatile phase diagram, and chemical stability . There is significant interest in developing new inexpensive catalysts for solid polymer electrolyte electrolysers which require acid stable catalysts .

作用机制

Target of Action

Nickel hypophosphite hexahydrate primarily targets the electrochemical behavior of nickel in the hypophosphorous acid solution . It is synthesized by the direct electrooxidation method and is directly used for electroless nickel plating .

Mode of Action

The anodic oxidation process of nickel in the hypophosphorous acid solution consists of active, active-passive, passive, transpassive, and oxygen evolution regions . The electrolyte with a Ni2+ concentration of 8.07 g·L-1 and the molar ratio of 0.36 for Ni2+/H2PO2 - is obtained by controlling the anodic potential at 0.24 V for 3 h in 25 g·L-1 hypophosphorous acid solution .

Biochemical Pathways

Nickel hypophosphite hexahydrate affects the electrochemical behavior of nickel, leading to changes in the oxidation process . This process is critical to nickel-induced toxicity responses, as disruption of protein responses and protein response-based biochemical pathways represents a key mechanism through which nickel induces cytotoxicity and carcinogenesis .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its electrochemical properties and its interaction with the hypophosphorous acid solution .

Result of Action

The result of the action of nickel hypophosphite hexahydrate is the formation of a nickel plating layer. Compared to the industrial nickel deposition, the nickel plating layer obtained from the bath containing the electrolyte has a more compact surface, higher phosphorus content, and better corrosion resistance .

Action Environment

The action of nickel hypophosphite hexahydrate is influenced by environmental factors such as the concentration of Ni2+ and H2PO2 - in the hypophosphorous acid solution, and the anodic potential . These factors can affect the compound’s action, efficacy, and stability.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Nickel hypophosphite hexahydrate can be achieved through a precipitation reaction between nickel sulfate and sodium hypophosphite in the presence of water.", "Starting Materials": [ "Nickel sulfate", "Sodium hypophosphite", "Water" ], "Reaction": [ "Dissolve 10.8 g of nickel sulfate in 50 mL of water in a beaker", "Dissolve 6.6 g of sodium hypophosphite in 50 mL of water in a separate beaker", "Slowly add the sodium hypophosphite solution to the nickel sulfate solution while stirring continuously", "The mixture will turn cloudy and a white precipitate of nickel hypophosphite will form", "Continue stirring for 30 minutes to ensure complete precipitation", "Filter the mixture to obtain the solid nickel hypophosphite", "Wash the solid with water to remove any impurities", "Dry the solid in an oven at 60°C for 24 hours to obtain the final product of Nickel hypophosphite hexahydrate" ] } | |

CAS 编号 |

13477-97-9 |

产品名称 |

Nickel hypophosphite hexahydrate |

分子式 |

H12NiO10P2 |

分子量 |

292.73 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)